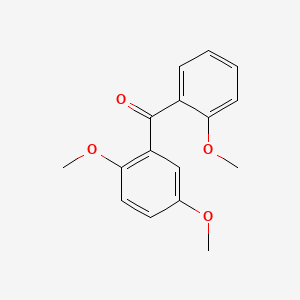

2,2',5-Trimethoxybenzophenone

Description

Structure

3D Structure

Properties

CAS No. |

32938-33-3 |

|---|---|

Molecular Formula |

C16H16O4 |

Molecular Weight |

272.29 g/mol |

IUPAC Name |

(2,5-dimethoxyphenyl)-(2-methoxyphenyl)methanone |

InChI |

InChI=1S/C16H16O4/c1-18-11-8-9-15(20-3)13(10-11)16(17)12-6-4-5-7-14(12)19-2/h4-10H,1-3H3 |

InChI Key |

JHXMMMMAUMABDT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=C2OC |

Origin of Product |

United States |

Synthesis Methodologies for 2,2 ,5 Trimethoxybenzophenone and Analogues

Friedel-Crafts Acylation Approaches for Substituted Benzophenones

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, including that of substituted benzophenones. conicet.gov.argoogle.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. researchgate.netethz.ch

Reaction Conditions and Reagent Optimization for 2,2',5-Trimethoxybenzophenone Synthesis

The synthesis of this compound can be achieved through the Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301) with 2-methoxybenzoyl chloride. A general procedure involves using hydroquinone (B1673460) dimethyl ether as the substrate and a mixture of carbon tetrachloride and nitrobenzene (B124822) as the solvent, which allows for the isolation of the ketone by distillation under reduced pressure. psu.edu One specific method details the addition of 2-methoxy-benzoyl-chloride to 1,3-dimethoxy-benzene and heating the mixture to boiling. The reaction proceeds with vigorous evolution of hydrochloric acid gas, and boiling is continued for approximately one hour to ensure completion. bme.hu

Another approach involves the reaction of 3-methoxyphenol (B1666288) with a benzoic acid derivative in the presence of phosphoryl chloride and fused zinc chloride, heated at 65–70 °C for two hours. The product is then isolated by pouring the reaction mixture into water and extracting with chloroform. oup.com Microwave irradiation has also been employed to facilitate the reaction between an arene and benzoyl chloride in the presence of a catalyst like ZrCl4 in nitrobenzene, with the reaction being heated to 120 °C for 5 minutes. rsc.org

The table below summarizes various reported conditions for the synthesis of trimethoxybenzophenone derivatives.

| Reactants | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

| 1,3-dimethoxybenzene, 2-methoxybenzoyl chloride | None | None | Boiling, 1 hr | 91% | bme.hu |

| Hydroquinone dimethyl ether, 2-methoxybenzoyl chloride | AlCl₃ | CCl₄-nitrobenzene (1:1) | Not specified | 61.8% | psu.edu |

| 3-methoxyphenol, benzoic acid derivative | POCl₃, ZnCl₂ | Chloroform (for extraction) | 65–70 °C, 2 hr | 21% (for 2-hydroxy-2',4,5'-trimethoxybenzophenone) | oup.com |

| Arene, benzoyl chloride | ZrCl₄ | Nitrobenzene | Microwave, 120 °C, 5 min | 94% (for 2,4,5-trimethoxybenzophenone) | rsc.org |

Catalyst Selection and Reaction Efficiency in Methoxylated Benzophenone (B1666685) Synthesis

The choice of catalyst is crucial in Friedel-Crafts acylation to achieve high efficiency and selectivity, especially with electron-rich, methoxylated rings. conicet.gov.ar Aluminum chloride (AlCl₃) is a common and effective catalyst for these reactions. conicet.gov.aroregonstate.edu However, other Lewis acids such as ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), titanium(IV) chloride (TiCl₄), antimony(V) chloride (SbCl₅), and boron trifluoride (BF₃) can also be used. ethz.chgoogle.com In some cases, iodine, copper, and iron have been utilized as catalysts. google.com The efficiency of these catalysts can vary, with gallium chloride, ferric chloride, and antimony pentachloride showing faster reaction rates than aluminum chloride in certain instances. researchgate.net

For the synthesis of highly hindered benzophenones, AlCl₃ has been shown to be an effective catalyst, even at room temperature, when reacting bulky aroyl chlorides with bulky arylstannanes. conicet.gov.ar Zirconium-based catalysts, such as VNU-1, under microwave irradiation, have also demonstrated high yields in the benzoylation of mesitylene. rsc.org The use of iron(III) chloride as a catalyst in the reaction of 5-bromo-2-methoxy-6-methylbenzoyl chloride with 3,4,5-trimethoxytoluene (B53474) in chlorobenzene (B131634) has been reported, with reaction temperatures ranging from 0 to 80 °C. google.comgoogle.com

Alternative Synthetic Routes and Strategies for Benzophenone Core Formation

While Friedel-Crafts acylation is a primary method, several alternative strategies exist for constructing the benzophenone core, particularly for sterically hindered or highly functionalized derivatives. mq.edu.aunih.gov

Alkylation and Arylation Reactions for Methoxy (B1213986) Group Introduction

The introduction of methoxy groups can be achieved through alkylation reactions. For instance, the synthesis of some benzophenone derivatives involves the demethylation of a methoxy group followed by O-alkylation. nih.gov Arylation reactions, such as the Suzuki–Miyaura coupling, can also be employed to form the biaryl linkage of the benzophenone scaffold. nih.gov Another approach involves the palladium-catalyzed direct C–H bond arylation of 2-hydroxybenzaldehydes with arylboronic acids to yield 2-hydroxybenzophenones. scispace.com The γ-alkylation and γ-arylation of dianions of β-dicarbonyl compounds represent another synthetic strategy. researchgate.net

Functional Group Interconversions and Protecting Group Strategies

Functional group interconversion (FGI) is a key strategy in the synthesis of complex molecules like substituted benzophenones. wikipedia.orgscribd.com This can involve the conversion of one functional group into another to facilitate a desired reaction or to avoid unwanted side reactions. For example, a carboxylic acid can be converted to a benzophenone. acs.org The partial demethylation of 2,4,5-trimethoxybenzophenone (B12672307) has been shown to yield 2,5-dihydroxy-4-methoxy-benzophenone. ias.ac.in

In syntheses involving reactive functional groups, protecting groups are often necessary. For instance, in the synthesis of certain hydroxy-substituted benzophenones, a hydroxyl group may be protected as a C₁-C₆-alkyl-carbonyloxy group before a Friedel-Crafts acylation and then deprotected afterward. google.com

Precursor Chemistry and Intermediate Formation in this compound Synthesis

The synthesis of this compound relies on the availability of specific precursors and the formation of key intermediates. wikipedia.orgnih.gov The primary precursors for the Friedel-Crafts synthesis are a substituted benzoyl chloride and a substituted benzene (B151609) ring. For this compound, these are typically 2-methoxybenzoyl chloride and 1,4-dimethoxybenzene (hydroquinone dimethyl ether). psu.edu

The formation of 2-methoxybenzoyl chloride itself starts from 2-methoxybenzoic acid, which can be prepared from salicylic (B10762653) acid. bme.hu 2-Methoxybenzoic acid is then reacted with thionyl chloride to produce the acyl chloride. bme.hu The other precursor, 1,4-dimethoxybenzene, is derived from the methylation of hydroquinone. psu.edu

An alternative precursor for a related compound, 2-hydroxy-2',4,5'-trimethoxybenzophenone, is 3-methoxyphenol, which is reacted with a benzoic acid derivative. oup.com The synthesis of 2,4,5-trimethoxybenzoic acid, a precursor for related compounds, can be achieved by reacting gallic acid with methanol. ontosight.ai In some synthetic routes, benzophenone hydrazone can serve as a precursor, undergoing palladium-catalyzed N-arylation. organic-chemistry.org

The table below lists some of the key precursors mentioned in the synthesis of trimethoxybenzophenones.

| Precursor | Resulting Compound/Intermediate | Reference |

| 2-Methoxybenzoic acid | 2-Methoxybenzoyl chloride | bme.hu |

| 1,4-Dimethoxybenzene | This compound | psu.edu |

| 3-Methoxyphenol | 2-Hydroxy-2',4,5'-trimethoxybenzophenone | oup.com |

| Gallic acid | 2,4,5-Trimethoxybenzoic acid | ontosight.ai |

| Benzophenone hydrazone | N-arylhydrazones | organic-chemistry.org |

Derivatization Strategies for the this compound Core

The chemical modification of the this compound scaffold is a key strategy for modulating its physicochemical properties and exploring structure-activity relationships (SAR) for various applications. Derivatization can target the three main functional regions of the molecule: the methoxy groups, the aromatic rings, and the central ketone carbonyl group. These transformations allow for the generation of diverse analogues with altered polarity, steric profiles, and biological activity.

Key derivatization approaches include the modification of the existing methoxy groups, the introduction of new substituents onto the aromatic rings, and the chemical transformation of the ketone functional group.

Modification of Methoxy Groups

A primary strategy for derivatizing the core involves the demethylation of one or more of the methoxy groups to yield the corresponding hydroxybenzophenones or phenol (B47542) derivatives. This transformation significantly increases the polarity of the molecule and introduces a hydroxyl group that can serve as a hydrogen bond donor or as a handle for further functionalization.

Research on closely related isomers, such as 2,4,5-trimethoxybenzophenone, has demonstrated the feasibility of partial and selective demethylation. For instance, the partial demethylation of 2,4,5-trimethoxybenzophenone has been shown to produce 2,5-dihydroxy-4-methoxy-benzophenone ias.ac.in. Strong demethylating agents like boron tribromide (BBr3) are highly effective for cleaving methyl ethers on benzophenone scaffolds, often resulting in high yields of the corresponding hydroxylated products ukzn.ac.za.

| Starting Material | Reagent | Product | Reference |

| 2,4,5-Trimethoxybenzophenone | Not specified (Partial demethylation) | 2,5-Dihydroxy-4-methoxy-benzophenone | ias.ac.in |

| Trimethoxybenzophenone Derivatives | Boron Tribromide (BBr3) | Polyhydroxybenzophenones | ukzn.ac.za |

This table showcases documented demethylation reactions on trimethoxybenzophenone scaffolds.

Modification of Aromatic Rings

The benzene rings of the benzophenone core are susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. While specific derivatization of the 2,2',5-isomer is not extensively documented, synthetic routes for related compounds demonstrate that reactions such as bromination are viable nih.gov. Such halogenated derivatives can serve as intermediates for further cross-coupling reactions to introduce additional complexity. Other potential modifications include nitration, acylation, and prenylation, which have been applied to various benzophenone and phenol scaffolds ukzn.ac.za.

Modification of the Ketone Group

The central carbonyl group is a versatile site for derivatization. Standard ketone chemistry can be applied to transform the carbonyl into various other functional groups.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), creating a new chiral center savemyexams.com.

Oxidative Rearrangement: A Baeyer-Villiger oxidation, typically using a peroxy acid like m-chloroperoxybenzoic acid (mCPBA), can convert the ketone into an ester pressbooks.pub. The migratory aptitude of the substituted phenyl rings would determine the final ester structure.

Formation of C=N Bonds: Reaction with primary amines leads to the formation of imines, while reactions with hydroxylamine (B1172632) produce oximes gcms.czuobabylon.edu.iq. Oxime formation is a common derivatization technique used in analytical chemistry to improve the detection of ketones in methods like gas chromatography-mass spectrometry (GC-MS) gcms.cz.

The following table summarizes potential derivatization strategies for the functional groups on the this compound core.

| Target Functional Group | Reaction Type | Reagent(s) | Resulting Product Class | Reference |

| Methoxy Ether | Demethylation | Boron Tribromide (BBr3), Hydrobromic Acid (HBr) | Phenol / Hydroxybenzophenone | ias.ac.inukzn.ac.za |

| Aromatic Ring | Electrophilic Bromination | Bromine (Br2), N-Bromosuccinimide (NBS) | Bromo-benzophenone | nih.gov |

| Ketone Carbonyl | Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | savemyexams.com |

| Ketone Carbonyl | Baeyer-Villiger Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | Ester | pressbooks.pub |

| Ketone Carbonyl | Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | gcms.cz |

| Ketone Carbonyl | Imine Formation | Primary Amine (R-NH₂) | Imine | uobabylon.edu.iq |

This table outlines potential derivatization reactions applicable to the this compound core based on established chemical principles.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,2 ,5 Trimethoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, the chemical environments and connectivity of each atom in 2,2',5-trimethoxybenzophenone can be determined.

One-dimensional NMR provides fundamental information about the number and types of proton (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic and methoxy (B1213986) group protons. The aromatic region typically shows a complex pattern of multiplets due to the coupling between adjacent protons on the two phenyl rings. The three methoxy groups (at positions 2, 2', and 5) each give rise to a singlet, although their chemical shifts may be slightly different due to their distinct electronic environments.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, each unique carbon atom in this compound produces a separate signal. bhu.ac.in The spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbons. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum. The aromatic carbons will appear in the intermediate region, with their specific shifts influenced by the positions of the methoxy substituents. The carbons of the three methoxy groups will be observed in the upfield region of the spectrum. bhu.ac.in

Table 1: ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Multiplicity |

| 7.80-7.20 | m |

| 3.85 | s |

| 3.78 | s |

| 3.75 | s |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduepfl.ch In this compound, COSY would show correlations between adjacent aromatic protons, helping to delineate the substitution patterns on each of the phenyl rings. sdsu.eduepfl.ch

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.chresearchgate.netyoutube.com It is used to definitively assign the carbon signals for each protonated carbon by linking the previously identified proton signals to their corresponding carbon atoms. epfl.chresearchgate.netyoutube.com For instance, the protons of each methoxy group would show a correlation to their respective carbon signals. epfl.chresearchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. epfl.chresearchgate.netyoutube.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the aromatic carbons bearing the methoxy groups. epfl.chresearchgate.netyoutube.com For example, correlations would be expected between the methoxy protons and the aromatic carbons to which they are attached, as well as adjacent carbons.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. savemyexams.com For this compound, MS is used to determine its molecular weight and to gain insight into its structure through the analysis of its fragmentation patterns. savemyexams.comlibretexts.org

The molecular ion peak (M+) in the mass spectrum will correspond to the molecular weight of the compound (C₁₆H₁₆O₄), which is 272.29 g/mol . nih.gov Under electron ionization (EI), the molecule will fragment in a characteristic manner. libretexts.org Common fragmentation pathways for benzophenones include cleavage at the carbonyl group, leading to the formation of benzoyl cations and substituted phenyl cations. msu.edulibretexts.org The fragmentation pattern will show peaks corresponding to the loss of methoxy groups (·OCH₃, 31 mass units) and other fragments, providing further confirmation of the structure. savemyexams.com

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Possible Neutral Loss |

| 272 | [M]⁺ | |

| 241 | [M - OCH₃]⁺ | ·OCH₃ |

| 195 | [M - C₆H₅CO]⁺ | C₆H₅CO |

| 165 | [C₉H₉O₃]⁺ | |

| 135 | [C₇H₄O₃]⁺ | |

| 105 | [C₆H₅CO]⁺ | C₉H₉O₃ |

| 77 | [C₆H₅]⁺ | C₁₀H₁₁O₄ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. vscht.czlibretexts.org The IR spectrum of this compound provides a fingerprint of the functional groups present. metu.edu.tr

Key characteristic absorption bands include:

A strong absorption band in the region of 1650-1680 cm⁻¹ corresponding to the stretching vibration of the carbonyl (C=O) group.

Absorption bands in the range of 3000-3100 cm⁻¹ due to the C-H stretching of the aromatic rings.

Bands in the region of 2850-2960 cm⁻¹ corresponding to the C-H stretching of the methoxy groups.

Strong absorptions in the 1000-1300 cm⁻¹ region are characteristic of the C-O stretching vibrations of the aryl ether linkages of the methoxy groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2960-2850 | Medium | C-H Stretch | Methoxy (CH₃) |

| 1680-1650 | Strong | C=O Stretch | Ketone |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1300-1000 | Strong | C-O Stretch | Aryl Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.chelte.huamazonaws.com The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to the excitation of electrons from lower energy molecular orbitals to higher energy ones. elte.hu

The benzophenone (B1666685) chromophore exhibits two main types of electronic transitions:

A weaker intensity n → π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This typically appears at longer wavelengths.

A stronger intensity π → π* transition, resulting from the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. This is usually observed at shorter wavelengths. elte.hu

The presence of the methoxy groups, which are auxochromes, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzophenone.

Table 4: Typical UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~340 | Low | n → π |

| ~250 | High | π → π |

Note: The exact λmax and ε values can be influenced by the solvent.

Fluorescence Spectroscopy for Excited State Characterization and Emission Properties

Fluorescence spectroscopy is a technique that measures the emission of light from a molecule after it has absorbed light. wikipedia.orgjascoinc.com While many benzophenones are not strongly fluorescent at room temperature due to efficient intersystem crossing to the triplet state, studying their emission properties can provide insights into their excited state dynamics. jasco-global.com

Upon excitation at a wavelength corresponding to one of its absorption bands, this compound may exhibit fluorescence. wikipedia.org The fluorescence spectrum will show an emission peak at a longer wavelength than the excitation wavelength (the Stokes shift). jascoinc.com The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, can be determined to quantify the efficiency of the fluorescence process. jasco-global.com The fluorescence lifetime, the average time the molecule spends in the excited state before returning to the ground state, can also be measured. jasco-global.com These parameters are sensitive to the molecular environment and can be used to probe interactions with other molecules. nih.gov

Photochemical and Photophysical Investigations of 2,2 ,5 Trimethoxybenzophenone

Excited State Characterization and Dynamics of Trimethoxybenzophenone

The introduction of methoxy (B1213986) groups to the benzophenone (B1666685) core is known to influence the electronic properties and, consequently, the excited state dynamics. These electron-donating groups can affect the energy levels of the n,π* and π,π* states, which are central to the photochemistry of benzophenones.

Intersystem Crossing (ISC) and Triplet State Formation

Benzophenone and its derivatives are well-known for their high efficiency in undergoing intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet state (T₁). This process is typically very fast, occurring on the picosecond timescale. For benzophenone, the S₁ state is of n,π* character, and it efficiently crosses to a nearby triplet state. The presence of methoxy groups can alter the relative energies of the n,π* and π,π* singlet and triplet states. Depending on their position, methoxy substituents can introduce charge-transfer character to the excited states, which may affect the rate and efficiency of ISC. While specific data for 2,2',5-trimethoxybenzophenone is unavailable, it is expected to exhibit efficient triplet state formation, a hallmark of the benzophenone class of compounds. The triplet state is typically long-lived, which allows it to participate in various photochemical reactions. Lifetimes for substituted benzophenones can range from picoseconds to microseconds, influenced by the substituents and the solvent environment.

Fluorescence and Phosphorescence Quantum Yield Determinations

The quantum yield of a photophysical process is the ratio of the number of photons emitted to the number of photons absorbed. Due to the rapid and efficient intersystem crossing in benzophenones, fluorescence from the singlet excited state is generally very weak. Consequently, the fluorescence quantum yield (Φf) for benzophenone and its derivatives is typically very low.

Conversely, many benzophenones exhibit phosphorescence at low temperatures from the T₁ state. The phosphorescence quantum yield (Φp) is a measure of the efficiency of this emission. No experimentally determined fluorescence or phosphorescence quantum yields for this compound were found in the searched literature. For comparison, the quantum yields of related compounds can vary significantly based on substitution and solvent.

| Compound | Solvent/Conditions | Fluorescence Quantum Yield (Φf) | Phosphorescence Quantum Yield (Φp) |

| This compound | Data not available | Data not available | Data not available |

Photoreactivity and Degradation Pathways under Irradiation Conditions

Upon absorption of UV light, the triplet state of benzophenones is a potent reactive species. A characteristic reaction is hydrogen abstraction from suitable donor molecules, leading to the formation of a ketyl radical. The photoreactivity and degradation pathways of this compound under irradiation would likely involve the triplet state. Potential degradation pathways could include intramolecular reactions, such as cyclization, or intermolecular reactions with solvent or other solutes. The specific products would depend on the reaction conditions, including the solvent and the presence of oxygen. Without specific studies on this compound, any proposed degradation pathway would be speculative.

Mechanisms of Reactive Oxygen Species (ROS) Generation (e.g., Singlet Oxygen)

Benzophenones are well-known photosensitizers, meaning their excited triplet state can transfer its energy to molecular oxygen (³O₂) to generate singlet oxygen (¹O₂), a reactive oxygen species (ROS). This is a Type II photosensitization process. The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ).

The ability of this compound to generate singlet oxygen is expected, given its structural class. The quantum yield of this process would be a key parameter in assessing its photosensitizing capabilities. Studies on other substituted benzophenones have shown that the singlet oxygen sensitization quantum yields can be high, often ranging from 0.4 to 1.0. However, no specific value for this compound has been reported in the literature reviewed.

| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |

| This compound | Data not available | Data not available |

Solvent Effects on Photophysical Properties and Photochemical Reactivity

The solvent environment can significantly impact the photophysical and photochemical behavior of benzophenones. Solvent polarity can influence the relative energies of the n,π* and π,π* excited states. In polar solvents, the π,π* state is generally stabilized more than the n,π* state. This can affect the rates of intersystem crossing and other deactivation pathways.

For photochemical reactions, such as hydrogen abstraction, the nature of the solvent is critical. Protic solvents with easily abstractable hydrogen atoms can lead to efficient photoreduction of the benzophenone. The solvent can also affect the lifetime of the triplet state and the efficiency of singlet oxygen generation. For this compound, it is anticipated that its photophysical properties and reactivity would be modulated by the choice of solvent, but specific studies detailing these effects are not available.

Computational Chemistry and Theoretical Studies of 2,2 ,5 Trimethoxybenzophenone

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it ideal for studying molecules of this size. q-chem.com DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and to describe the distribution of electrons within the molecule (electronic structure). nih.govchemrxiv.org

The process begins with a geometry optimization, an iterative procedure that calculates the molecule's energy at various atomic arrangements to find the structure with the lowest possible energy, known as the ground state geometry. mdpi.comarxiv.orgarxiv.org For 2,2',5-trimethoxybenzophenone, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its shape. The presence of the three methoxy (B1213986) groups and the central carbonyl bridge introduces significant steric and electronic effects that influence the final conformation, particularly the twist angles between the two phenyl rings.

Once the optimized geometry is obtained, various electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more reactive and can be more easily excited.

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. This map illustrates the charge distribution across the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential (typically colored red) around the oxygen atoms of the carbonyl and methoxy groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

| Parameter | Description | Typical Computational Method | Predicted Outcome for this compound |

| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | DFT (e.g., B3LYP/6-31G(d,p)) | Non-planar structure with specific twist angles between the phenyl rings due to steric hindrance from the ortho-methoxy group. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | DFT | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | DFT | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | DFT | Reflects chemical reactivity and the energy required for electronic excitation. |

| MEP Map | Visualization of electrostatic potential on the molecular surface. | DFT | Shows electron-rich areas on carbonyl and methoxy oxygens and electron-poor areas on aromatic protons. |

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). jchemlett.comnih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, docking studies could be used to screen for potential protein interactions and to hypothesize its mode of action.

The docking process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to calculate the binding affinity, typically expressed in kcal/mol, which estimates the strength of the interaction. ekb.eg The simulation explores numerous possible binding poses and ranks them based on this score. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, the carbonyl oxygen of the benzophenone (B1666685) core is a potential hydrogen bond acceptor, while the phenyl rings can engage in hydrophobic or π-π stacking interactions. jchemlett.com

Following docking, molecular dynamics (MD) simulations can be performed to validate the stability of the predicted binding pose. nih.govnih.gov MD simulations model the movement of atoms in the ligand-protein complex over time, providing a more dynamic and realistic view of the interaction. A stable interaction in an MD simulation, where the ligand remains within the binding pocket and maintains key interactions, lends greater confidence to the docking results. nih.gov

| Study Type | Objective | Key Parameters | Example Finding for a Benzophenone Derivative |

| Molecular Docking | Predict binding mode and affinity of the ligand to a protein target. | Binding Energy (kcal/mol), Hydrogen Bonds, Hydrophobic Interactions. | A docking score of -7.6 kcal/mol against a target protein, with key hydrogen bonds to specific amino acid residues like GLU and LYS. jchemlett.comijper.org |

| Molecular Dynamics | Assess the stability of the ligand-protein complex over time. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF). | A stable complex is indicated by a low and constant RMSD value throughout the simulation. nih.gov |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods can accurately predict spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) approach, can calculate the magnetic shielding of each nucleus, which is then converted into a chemical shift (δ) value. nih.govnih.gov The predicted ¹H and ¹³C NMR spectra for this compound can help in assigning experimental signals. The accuracy of these predictions is often high, with errors for ¹H shifts typically in the range of 0.2–0.4 ppm. nih.gov The calculations would reflect the influence of the electron-withdrawing carbonyl group and the electron-donating methoxy groups on the chemical environments of the various aromatic and methyl protons and carbons.

UV-Vis Absorption Maxima: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. msu.edu Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectrum. iosrjournals.org This calculation identifies the energies of electronic transitions, such as π → π* and n → π, and their corresponding wavelengths of maximum absorption (λmax). msu.edu For this compound, the conjugated system of the benzophenone core would give rise to strong π → π transitions, while the lone pairs on the carbonyl oxygen would be responsible for a weaker n → π* transition. The positions and intensities of these absorptions are influenced by the methoxy substituents.

| Spectroscopic Property | Computational Method | Predicted Data for this compound |

| ¹H NMR Chemical Shifts | DFT (GIAO) | Distinct signals for aromatic protons (approx. 6.8-7.8 ppm) and methoxy protons (approx. 3.7-3.9 ppm), with splitting patterns determined by neighboring protons. |

| ¹³C NMR Chemical Shifts | DFT (GIAO) | Signals for carbonyl carbon (approx. 195 ppm), aromatic carbons (approx. 110-160 ppm), and methoxy carbons (approx. 55-56 ppm). |

| UV-Vis λmax | TD-DFT | Prediction of λmax for π → π* and n → π* transitions, reflecting the extent of conjugation in the benzophenone system. |

Conformational Analysis and Energy Landscapes of Trimethoxybenzophenones

Molecules with rotatable single bonds can exist in multiple spatial arrangements called conformations. nobelprize.org Conformational analysis aims to identify the stable conformers and the energy barriers between them. For this compound, the key rotatable bonds are the C-C bonds connecting the phenyl rings to the carbonyl carbon and the C-O bonds of the methoxy groups.

A potential energy surface (PES) scan is performed by systematically rotating one or more dihedral angles and calculating the energy at each step. This process maps out the energy landscape, revealing energy minima (stable conformers) and energy maxima (transition states). rsc.org The relative energies of the conformers determine their population at a given temperature. The steric bulk of the ortho-methoxy group in this compound is expected to significantly influence the preferred twist angle of the adjacent phenyl ring, leading to a limited number of low-energy conformations. Understanding the conformational preferences is vital as the molecule's 3D shape dictates its biological activity and physical properties.

| Parameter | Description | Method | Expected Results for this compound |

| Key Dihedral Angles | Rotation around C(phenyl)-C(carbonyl) bonds. | Potential Energy Surface Scan | Identification of angles corresponding to the most stable (lowest energy) conformations. |

| Stable Conformers | Geometries corresponding to local minima on the energy landscape. | Geometry Optimization | A small number of distinct low-energy conformers. |

| Energy Barriers | Energy required to convert between conformers. | Transition State Search | Quantification of the flexibility of the molecule. |

| Relative Energies | Energy difference between conformers. | Single-Point Energy Calculation | Determines the relative population of each conformer at equilibrium. |

In Silico ADMET Modeling for Pre-Optimization (excluding clinical trial focus)

In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of a compound. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are used to predict these properties from the molecular structure alone, helping to identify potential liabilities before synthesis. springernature.comnih.govnih.gov

These predictive models are often based on Quantitative Structure-Activity/Property Relationships (QSAR) or machine learning algorithms trained on large datasets of experimental data. nih.gov For this compound, a standard ADMET profile would include predictions for properties like lipophilicity (logP), aqueous solubility, blood-brain barrier (BBB) permeability, and adherence to drug-likeness guidelines such as Lipinski's Rule of Five. ijper.orgaudreyli.com These predictions help to assess the compound's potential to be orally absorbed and distributed within the body. This pre-optimization screening allows for the early identification and modification of structures that are predicted to have poor ADMET profiles, saving time and resources. researchgate.net

| ADMET Property | Description | Importance | Predicted Value (Illustrative) |

| Lipophilicity (logP) | The partition coefficient between octanol (B41247) and water. | Affects absorption and distribution. | 3.0 - 4.5 |

| Aqueous Solubility (logS) | The solubility of the compound in water. | Crucial for absorption and formulation. | Moderately to poorly soluble. |

| Blood-Brain Barrier (BBB) | Prediction of whether the compound can cross into the brain. | Important for CNS targets or avoiding CNS side effects. | Likely to be BBB-permeant. |

| Lipinski's Rule of Five | A set of guidelines for drug-likeness and oral bioavailability. | Filters for compounds with a higher probability of being orally active. | Likely to pass all rules (MW < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10). |

| Human Intestinal Absorption | Percentage of the compound absorbed from the gut. | Key parameter for oral bioavailability. | High (>90%) |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Structural Modifications of 2,2',5-Trimethoxybenzophenone Derivatives with Biological Response

The biological response of trimethoxybenzophenone analogues can be significantly altered by making specific structural modifications. Studies on related compounds, such as 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, which act as inhibitors of tubulin polymerization, offer a clear illustration of this principle nih.govnih.gov. The antiproliferative activity of these compounds is highly sensitive to changes in the substituent groups on the benzo[b]furan ring system nih.govnih.gov.

Key findings from these SAR studies include:

Introduction of a C-3 Substituent: Adding a methyl group at the C-3 position of the benzo[b]furan moiety generally leads to an increase in activity compared to analogues with a hydrogen or an amino group at the same position nih.govnih.gov. This suggests that the 3-amino substituent is not essential for activity and can be replaced to enhance potency nih.gov.

Position of Methoxy (B1213986) Groups: The placement of methoxy groups on the benzo[b]furan ring is a critical determinant of potency. A derivative with a methoxy group at the C-6 position (compound 4d) was found to be more active than analogues where the methoxy group was located at the C-4, C-5, or C-7 positions nih.gov.

Effect of Additional Substituents: The introduction of additional methoxy or hydroxyl groups to the benzene (B151609) ring of the benzo[b]furan moiety can sharply reduce potency. For instance, adding a hydroxyl group at the C-7 position of the potent 6-methoxy derivative resulted in a substantial loss of activity nih.gov.

The following table summarizes the antiproliferative activity (IC₅₀) of selected 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives against the MCF-7 cancer cell line, demonstrating the impact of structural modifications.

| Compound | Modification on Benzo[b]furan Ring | IC₅₀ (µM) against MCF-7 Cells |

|---|---|---|

| Analogue 4b | 4-Methoxy | >10 |

| Analogue 4c | 5-Methoxy | >10 |

| Analogue 4d | 6-Methoxy | 0.015 |

| Analogue 4e | 7-Methoxy | 0.14 |

| Analogue 4i | 6-Methoxy, 7-Hydroxy | >10 |

| Analogue 4t | 3-Methyl, 6-Ethoxy | 0.0012 |

Data sourced from a study on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as tubulin polymerization inhibitors nih.gov.

Identification of Key Pharmacophoric Elements for Desired Activities

A pharmacophore is the specific three-dimensional arrangement of molecular features that is essential for a molecule's biological activity frontiersin.org. For trimethoxybenzoyl derivatives acting as tubulin inhibitors, the 3′,4′,5′-trimethoxyphenyl group attached to the benzoyl moiety is consistently identified as a crucial pharmacophoric element nih.govnih.gov. This structural feature is a characteristic requirement for activity in numerous potent inhibitors of tubulin polymerization, including natural products like colchicine (B1669291) and podophyllotoxin nih.gov.

Pharmacophore models for tubulin inhibitors often include the following features:

Aromatic Rings: Provide a scaffold for the molecule and can engage in hydrophobic or pi-stacking interactions within the target protein's binding site.

Hydrogen Bond Acceptors: The oxygen atoms of the methoxy groups and the carbonyl group can act as hydrogen bond acceptors, forming key interactions with amino acid residues in the binding pocket.

Hydrophobic Centers: The phenyl rings and alkyl groups contribute to the hydrophobic character of the molecule, which is important for binding and cellular uptake.

In the context of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives, another class of potent tubulin inhibitors, SAR studies confirmed the importance of the trimethoxybenzoyl moiety. It was also found that an intramolecular hydrogen bond between a 3-amino group and the carbonyl oxygen was not required for activity, as the 3-dimethylamino derivative showed similar potency nih.gov. This finding helps to refine the pharmacophore model by de-emphasizing the necessity of a hydrogen bond donor at that specific position nih.gov.

Substituent Effects on Potency and Selectivity of Trimethoxybenzophenone Analogues

The type and position of substituents on the benzophenone (B1666685) scaffold have a dramatic effect on the potency and selectivity of its analogues. Research on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan and -benzo[b]thiophene derivatives provides detailed insights into these effects, particularly concerning their ability to inhibit tubulin polymerization.

Key Substituent Effects:

Positional Isomerism of Methoxy Groups: In the benzo[b]furan series, maximal activity is achieved when a methoxy group is located at the C-6 position nih.gov. Shifting this group to the C-4, C-5, or C-7 positions leads to a significant reduction in potency nih.gov. A similar trend is observed in the benzo[b]thiophene series, where methoxy groups at the C-6 or C-7 positions confer the greatest activity, while those at C-4 or C-5 are detrimental nih.gov.

Hydrophilicity: Replacing a methoxy group with a more hydrophilic hydroxyl group has been shown to be detrimental to potency in the benzo[b]furan series nih.gov. This suggests that a certain level of lipophilicity in that region of the molecule is favorable for activity.

Alkoxy Chain Length: Extending the alkoxy chain at the C-6 position from a methoxy to an ethoxy group, in combination with a C-3 methyl group (compound 4t), resulted in one of the most potent analogues, with IC₅₀ values in the low nanomolar range nih.gov.

Substitution at the C-3 Position: In both the benzo[b]furan and benzo[b]thiophene series, the introduction of a methyl group at the C-3 position generally increases antiproliferative activity compared to the unsubstituted (hydrogen) analogues nih.govnih.gov.

The table below highlights the potentiation or reduction in activity based on specific substituent changes in trimethoxybenzoyl analogues.

| Analogue Series | Substituent Modification | Effect on Potency | Reference |

|---|---|---|---|

| Benzo[b]furan | Move methoxy from C-6 to C-4/C-5 | Decrease | nih.gov |

| Benzo[b]furan | Replace C-6 methoxy with C-6 hydroxyl | Decrease | nih.gov |

| Benzo[b]furan | Add C-3 methyl group | Increase | nih.govnih.gov |

| Benzo[b]thiophene | Move methoxy from C-6/C-7 to C-4/C-5 | Decrease | nih.gov |

| Benzo[b]thiophene | Add C-3 methyl group | Increase | nih.gov |

In Silico Modeling for Activity Prediction and Design of Novel Compounds

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, provides a powerful, cost-effective, and rapid approach for predicting the biological activity of chemical compounds and guiding the design of new ones nih.govjocpr.com. QSAR models are statistically derived mathematical equations that correlate the molecular structure of compounds with their biological activity nih.govsemanticscholar.org.

The process of using in silico modeling for trimethoxybenzophenone analogues would typically involve:

Data Set Compilation: A series of benzophenone derivatives with experimentally determined biological activities (e.g., IC₅₀ values for antimalarial or anticancer activity) is compiled nih.govnih.gov.

Descriptor Calculation: For each molecule, a set of physicochemical descriptors is calculated. These can include properties like molecular weight, polar surface area, dipole moment, and various electronic and steric parameters nih.gov.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a QSAR model that establishes a mathematical relationship between the calculated descriptors and the observed biological activity nih.govnih.gov.

Model Validation: The predictive power of the developed QSAR model is rigorously validated. This often involves using an external test set of compounds that were not used in the model's creation and ensuring a good correlation between the experimental and predicted activities for this set semanticscholar.orgnih.govresearchgate.net.

Activity Prediction and Novel Compound Design: Once validated, the QSAR model can be used to predict the biological activity of novel, yet-to-be-synthesized benzophenone derivatives nih.gov. This allows chemists to prioritize the synthesis of compounds that are predicted to be highly active, saving time and resources ijs.si. The model can also provide insights into which structural features are most important for activity, guiding the rational design of new analogues with improved potency arxiv.orgmdpi.com.

For example, a QSAR study on benzophenone derivatives as antimalarial agents successfully developed a predictive model that was then used to design a new set of compounds with good predicted activity nih.govsemanticscholar.org. Such computational approaches are integral to modern drug discovery for optimizing lead compounds and exploring novel chemical spaces ijs.siarxiv.org.

Natural Occurrence and Biosynthetic Pathways of Trimethoxybenzophenone Derivatives

Isolation and Characterization from Plant Sources (e.g., Securidaca longipedunculata, Garcinia species, Dobinea delavayi)

Trimethoxybenzophenone derivatives, a class of naturally occurring phenolic compounds, have been isolated and characterized from various plant species. The structural elucidation of these compounds is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside physicochemical analysis.

In the family Polygalaceae, Securidaca longipedunculata has been identified as a source of these compounds. A notable example is the isolation of 2,4,5-trimethoxybenzophenone (B12672307) from this plant. researchgate.net The characterization of this and other benzophenones from S. longipedunculata contributes to the phytochemical understanding of this medicinally important species. researcher.life

The genus Garcinia (family Clusiaceae) is well-known for producing a rich diversity of secondary metabolites, including various benzophenone (B1666685) derivatives. nih.govwikipedia.org While the research highlights a wide array of phenolic compounds within this genus, specific isolation of 2,2',5-trimethoxybenzophenone is not prominently documented in the provided context. However, the presence of numerous other hydroxylated and methoxylated benzophenones in species like Garcinia lanessanii suggests the metabolic machinery for their production is active within the genus. nih.gov

From the Anacardiaceae family, Dobinea delavayi has yielded several benzophenone derivatives. Among them, 4′,6-dihydroxy-2,3′,4-trimethoxybenzophenone has been isolated and its structure determined through spectroscopic analysis. researchgate.net This finding underscores the distribution of trimethoxybenzophenone scaffolds beyond the more commonly cited plant families.

The following table summarizes the trimethoxybenzophenone derivatives and related compounds isolated from the specified plant sources.

| Compound Name | Plant Source | Family | Reference |

| 2,4,5-Trimethoxybenzophenone | Securidaca longipedunculata | Polygalaceae | researchgate.net |

| 4′,6-dihydroxy-2,3′,4-trimethoxybenzophenone | Dobinea delavayi | Anacardiaceae | researchgate.net |

| 2,3,4,5-Tetramethoxybenzophenone | Securidaca longipedunculata | Polygalaceae | researchgate.net |

| 4-Hydroxy-2,3-dimethoxybenzophenone | Securidaca longipedunculata | Polygalaceae | researchgate.net |

| 2,6,4′-Trihydroxy-4,3′-dimethoxybenzophenone | Dobinea delavayi | Anacardiaceae | researchgate.net |

| 2,3′,4,5′-Tetrahydroxy-6-methoxybenzophenone | Garcinia lanessanii | Clusiaceae | nih.gov |

Putative Biosynthetic Pathways Leading to Trimethoxybenzophenone Scaffolds

The biosynthesis of the benzophenone scaffold in plants is a complex process that involves the convergence of two major metabolic pathways: the shikimate pathway and the polyketide pathway. The general consensus is that the carbon skeleton of benzophenones is derived from precursors from both pathways.

The A-ring of the benzophenone structure is typically derived from the shikimate pathway, which provides aromatic precursors such as benzoic acid. frontiersin.org This pathway starts from primary metabolites phosphoenolpyruvate (B93156) and erythrose-4-phosphate and leads to the formation of aromatic amino acids. researcher.lifenih.gov For benzophenone biosynthesis, a precursor such as benzoyl-CoA is formed.

The B-ring is generally formed via the polyketide pathway. An enzyme known as benzophenone synthase (BPS), a type III polyketide synthase, catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA. nih.govnih.gov This reaction forms a linear tetraketide intermediate which then undergoes intramolecular cyclization to yield the fundamental benzophenone core, typically a trihydroxybenzophenone such as 2,4,6-trihydroxybenzophenone. nih.gov

The structural diversity of naturally occurring benzophenones, including trimethoxybenzophenone derivatives, arises from subsequent modification reactions of the basic scaffold. These modifications include hydroxylation, methylation, prenylation, and glycosylation. For trimethoxybenzophenones, the key modifications are hydroxylation and O-methylation. It is hypothesized that a series of hydroxylase enzymes, likely cytochrome P450 monooxygenases, introduce additional hydroxyl groups onto the benzophenone core. Following this, O-methyltransferases (OMTs) catalyze the transfer of methyl groups from S-adenosyl methionine (SAM) to the hydroxyl groups, resulting in the methoxy (B1213986) substitutions seen in compounds like this compound. The specific enzymes and the precise sequence of these hydroxylation and methylation steps leading to the 2,2',5-trimethoxy substitution pattern are still a subject of ongoing research.

Chemo-systematic Significance within Plant Families (e.g., Polygalaceae, Clusiaceae)

The distribution of secondary metabolites, such as trimethoxybenzophenone derivatives, across different plant taxa can provide valuable insights for chemo-systematics, the classification of plants based on their chemical constituents.

Within the Polygalaceae family, the presence of benzophenones and related xanthones in species like Securidaca longipedunculata is of chemo-systematic importance. researcher.lifefrontiersin.org The occurrence of these specific classes of compounds can serve as a chemical marker to delineate relationships between genera and species within the family.

Development of Advanced Analytical Methodologies for 2,2 ,5 Trimethoxybenzophenone

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation of 2,2',5-Trimethoxybenzophenone from complex mixtures, allowing for its accurate identification and quantification. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of an HPLC method for this compound would typically involve a systematic approach to optimize the separation parameters. A reversed-phase (RP) HPLC method is often suitable for benzophenone (B1666685) derivatives.

Method Development Strategy:

Column Selection: A C18 stationary phase is a common choice for the separation of moderately polar compounds like substituted benzophenones.

Mobile Phase Selection: A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component (e.g., water, often with a pH modifier like acetic acid or phosphoric acid) is typically used. The ratio of the organic to the aqueous phase is a critical parameter that is adjusted to achieve the desired retention time and resolution.

Detection: A UV detector is commonly used for the detection of benzophenones, as they possess a chromophore that absorbs in the UV region. The detection wavelength would be selected based on the UV spectrum of this compound to maximize sensitivity.

Isocratic vs. Gradient Elution: For a simple mixture, an isocratic elution (constant mobile phase composition) may be sufficient. However, for more complex samples, a gradient elution (where the mobile phase composition is changed over time) can provide better separation of all components.

Optimization of HPLC Parameters:

The optimization process aims to achieve a good balance between resolution, analysis time, and sensitivity. This involves fine-tuning the mobile phase composition, flow rate, and column temperature. For instance, a method for a related compound, Benzophenone-3, utilized a C18 column with an isocratic mobile phase of ethanol:water:acetic acid (70:29.5:0.5, v/v/v) and UV detection at 309 nm nih.gov. A similar starting point could be adopted for this compound, with further optimization based on its specific chromatographic behavior.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 287 nm |

| Column Temperature | 30 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative and Qualitative Analysis

LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, making it an ideal technique for the analysis of this compound, especially at trace levels in complex matrices.

Qualitative Analysis:

For qualitative analysis, or the identification of this compound, LC-MS can provide the molecular weight of the compound from the mass-to-charge ratio (m/z) of its molecular ion. Further structural information can be obtained through tandem mass spectrometry (MS/MS). In MS/MS, the molecular ion is fragmented, and the resulting fragment ions create a unique "fingerprint" that can be used to confirm the identity of the compound.

Quantitative Analysis:

For quantitative analysis, LC-MS is typically operated in the selected reaction monitoring (SRM) mode. In SRM, specific precursor-to-product ion transitions for this compound are monitored, which provides excellent selectivity and reduces background noise, leading to lower limits of detection and quantification. The area of the resulting chromatographic peak is proportional to the concentration of the analyte in the sample. A study on the analysis of benzophenone in food samples demonstrated good linearity with r² > 0.994 using LC-HRMS ub.edu.

Sample Preparation and Instrumental Analysis:

Sample preparation for LC-MS analysis often involves a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components nih.govfrontiersin.org. The chromatographic separation is performed using an HPLC system coupled to the mass spectrometer. The choice of ionization source is crucial; electrospray ionization (ESI) is commonly used for polar to moderately polar compounds like benzophenones nih.govfrontiersin.org.

Example LC-MS/MS Parameters:

| Parameter | Condition |

|---|---|

| LC Column | C18, 2.1 x 100 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | Precursor Ion (M+H)⁺ → Product Ion |

Spectroscopic Quantification Techniques (e.g., UV-Vis Spectroscopy for Concentration Determination)

UV-Vis spectroscopy is a simple, rapid, and cost-effective technique that can be used for the quantitative analysis of compounds that absorb ultraviolet or visible light amhsr.org. Benzophenones have a characteristic UV absorption spectrum due to the presence of the benzoyl chromophore. The UV spectrum of a substituted benzophenone has been shown to exhibit absorption bands characteristic of the benzophenone system researchgate.net.

To determine the concentration of this compound in a solution, a calibration curve is first constructed. This is done by preparing a series of standard solutions of the compound at known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). The λmax for benzophenone is around 250 nm, and the presence of methoxy (B1213986) groups may cause a shift in this wavelength bris.ac.uk. A plot of absorbance versus concentration should yield a straight line that follows the Beer-Lambert law. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Illustrative Data for UV-Vis Calibration Curve:

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 1.0 | 0.102 |

| 2.5 | 0.255 |

| 5.0 | 0.510 |

| 7.5 | 0.765 |

| 10.0 | 1.020 |

Method Validation Protocols for this compound Analysis

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose europa.eu. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures europa.eu.

Specificity and Selectivity Assessments

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components europa.eu. For a chromatographic method, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks. This can be assessed by analyzing a placebo or blank sample and a sample spiked with the analyte and potential interferents. Peak purity tests, using a diode array detector or mass spectrometer, can also be employed to demonstrate that the analyte peak is not co-eluting with other compounds europa.eu.

Selectivity refers to the extent to which the method can determine particular analytes in a complex mixture without interference from other components gavinpublishers.com. In the context of LC-MS, high selectivity is achieved by monitoring specific MS/MS transitions for the analyte.

Linearity and Range Determination

Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range europa.eu. The linearity of the method is typically evaluated by analyzing a series of at least five standards at different concentrations. The data is then plotted as peak area (or absorbance) versus concentration, and a linear regression analysis is performed. The correlation coefficient (r) or coefficient of determination (r²) is used to assess the quality of the linear fit, with a value close to 1.000 indicating good linearity.

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity europa.eu. According to ICH guidelines, the range for an assay of a drug substance is typically 80% to 120% of the test concentration europa.euusp.org.

Typical Linearity and Range Data:

| Parameter | Result |

|---|---|

| Linearity Range | 1.0 - 15.0 µg/mL |

| Regression Equation | y = 54321x + 1234 |

| Coefficient of Determination (r²) | 0.9995 |

Precision (Repeatability and Intermediate Precision) Studies

Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision) assesses the precision under the same operating conditions over a short interval of time. This is determined by performing a minimum of nine determinations covering the specified range for the procedure (e.g., three concentrations with three replicates each) or by a minimum of six determinations at 100% of the test concentration. The acceptance criterion for repeatability is typically expressed as the Relative Standard Deviation (RSD), which should be within an acceptable limit, often not more than 2%.

Intermediate Precision expresses within-laboratory variations, such as different days, different analysts, or different equipment. The study design for intermediate precision involves repeating the analysis on a homogeneous sample on a different day, by a different analyst, or with a different instrument. The extent of these variations should be documented, and the results should demonstrate the reliability of the method over time within the same laboratory. The RSD for intermediate precision is also expected to be within a predefined acceptable limit, demonstrating the method's consistency.

Hypothetical Data for Precision Studies

| Precision Level | Parameter | Concentration (µg/mL) | Analyst 1 / Day 1 (Peak Area*) | Analyst 2 / Day 2 (Peak Area*) | % RSD |

|---|---|---|---|---|---|

| Repeatability | |||||

| Set 1 | 80 | 1205, 1210, 1208 | - | 0.21% | |

| Set 2 | 100 | 1502, 1508, 1505 | - | 0.20% | |

| Set 3 | 120 | 1810, 1815, 1812 | - | 0.14% | |

| Intermediate Precision | |||||

| Set 1 | 100 | 1504, 1509, 1506 | 1510, 1514, 1512 | 0.25% | |

| Set 2 | 100 | 1503, 1507, 1505 | 1511, 1515, 1513 | 0.26% |

*Note: Peak area is a hypothetical value for illustrative purposes.

Accuracy and Recovery Experiments

Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by applying the analytical procedure to an analyte of known purity (e.g., a reference standard) or by recovery studies.

For accuracy, the assay is performed on a placebo (matrix) spiked with known amounts of this compound at different concentration levels, typically 80%, 100%, and 120% of the target concentration. The analysis is performed in triplicate at each level. The percentage recovery is then calculated by comparing the amount of analyte found versus the amount added. The acceptance criteria for recovery are usually within the range of 98.0% to 102.0%.

Hypothetical Data for Accuracy and Recovery Experiments

| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL, mean of 3) | % Recovery |

|---|---|---|---|

| 80% | 80.0 | 79.2 | 99.0% |

| 100% | 100.0 | 100.5 | 100.5% |

| 120% | 120.0 | 119.4 | 99.5% |

| Mean Recovery | | | 99.7% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is a parameter of limit tests.

The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Several methods can be used to determine LOD and LOQ, including visual evaluation, signal-to-noise ratio, and the use of the standard deviation of the response and the slope of the calibration curve. For the latter, the following formulas are often used:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the response (often the standard deviation of the y-intercept of the regression line)

S = the slope of the calibration curve

The calibration curve is constructed using a series of standards of known concentrations in the range of the LOQ. The LOD and LOQ are then experimentally verified by analyzing a number of samples at these concentrations.

Hypothetical Data for LOD and LOQ Determination

| Parameter | Value |

|---|---|

| Slope of the Calibration Curve (S) | 15.02 (Area/µg/mL) |

| Standard Deviation of the Intercept (σ) | 0.55 |

| Calculated LOD | 0.12 µg/mL |

| Calculated LOQ | 0.37 µg/mL |

Robustness Evaluation for Method Stability

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The evaluation of robustness is typically performed during the development phase of the analytical procedure.

For an HPLC method, common parameters to be investigated during a robustness study include:

Variation in the pH of the mobile phase (e.g., ± 0.2 units).

Variation in the composition of the mobile phase (e.g., ± 2% organic component).

Different columns (lots and/or suppliers).

Variation in the column temperature (e.g., ± 5 °C).

Variation in the flow rate (e.g., ± 0.1 mL/min).

The study is designed to assess the impact of these changes on the analytical results, such as retention time, peak area, and resolution between peaks. The system suitability parameters are evaluated under each modified condition and should remain within the established acceptance criteria. If the results are significantly affected by variations in a particular parameter, that parameter needs to be carefully controlled.

Hypothetical Data for Robustness Evaluation

| Parameter Varied | Modification | Retention Time (min) | Tailing Factor | Resolution | System Suitability |

|---|---|---|---|---|---|

| Nominal Condition | - | 5.20 | 1.10 | > 2.0 | Passes |

| Flow Rate | + 0.1 mL/min | 4.95 | 1.12 | > 2.0 | Passes |

| - 0.1 mL/min | 5.48 | 1.09 | > 2.0 | Passes | |

| Column Temperature | + 5 °C | 5.10 | 1.11 | > 2.0 | Passes |

| - 5 °C | 5.32 | 1.08 | > 2.0 | Passes | |

| Mobile Phase Composition | + 2% Organic | 4.85 | 1.15 | > 2.0 | Passes |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2',5-Trimethoxybenzophenone, and what methodological considerations are critical for reproducibility?

- Methodology : A common approach involves Friedel-Crafts acylation using methoxy-substituted benzoyl chlorides and aromatic precursors. For example, 2,4,5-trimethoxybenzoyl chloride can react with a substituted benzene derivative under base catalysis (e.g., K₂CO₃ in acetone) to introduce the ketone moiety . Key considerations include controlling reaction temperature (room temperature to 60°C) and stoichiometry to avoid over-acylation. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodology : Combine NMR (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For instance:

- ¹H NMR : Expect distinct singlet signals for methoxy groups (δ 3.8–4.0 ppm) and aromatic protons in the 6.5–8.0 ppm range, depending on substitution patterns .

- HRMS : Confirm molecular weight (e.g., C₁₆H₁₆O₅ requires m/z 288.23) and fragmentation patterns .

Cross-validate with computational tools (e.g., ACD/Labs Percepta) for predicted spectral matching .

Q. What storage conditions are recommended for this compound to maintain stability in laboratory settings?

- Methodology : Store at –20°C in airtight, light-protected containers under inert gas (argon or nitrogen) to prevent oxidation. For dissolved samples (e.g., DMSO stock solutions), aliquot and store at –80°C for long-term stability, avoiding freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting points, solubility) of this compound derivatives?

- Methodology : Systematic re-evaluation under controlled conditions is essential. For example:

- Melting Point : Use differential scanning calorimetry (DSC) with standardized heating rates (e.g., 10°C/min) to minimize variability .

- Solubility : Perform gradient solubility tests in polar (e.g., methanol, DMSO) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy for quantification .

Compare results with computational predictions (e.g., ChemSpider data) to identify outliers .

Q. What strategies are effective for analyzing the regioselectivity of methoxy group substitutions in this compound synthesis?

- Methodology : Employ isotopic labeling (e.g., deuterated solvents) or competitive reaction studies with substituted benzoyl chlorides. For example:

- Use 3,4,5-trimethoxybenzoyl chloride vs. 2,4,5-trimethoxybenzoyl chloride to track substitution patterns via LC-MS .

- Computational modeling (DFT) can predict electronic effects of substituents on reaction pathways .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound analogs?

- Methodology :

- Derivatization : Synthesize analogs with varying methoxy positions (e.g., 2,3,5- vs. 2,4,5-substitutions) using Lawesson’s reagent for ketone modifications .

- Bioassays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays. Normalize data against control compounds (e.g., unsubstituted benzophenones) .

- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Data Contradiction Resolution

Q. How should researchers resolve conflicting reports on the cytotoxicity of this compound in cell-based assays?

- Methodology :

- Experimental Replication : Repeat assays using standardized cell lines (e.g., HEK293 or HepG2) and culture conditions (e.g., 10% FBS, 37°C) .

- Interference Checks : Test for assay interference (e.g., autofluorescence in MTT assays) using solvent-only controls .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., 2-hydroxy-4-methoxybenzophenone) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.